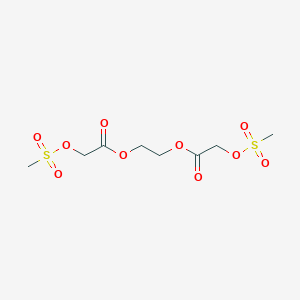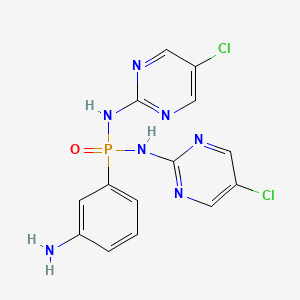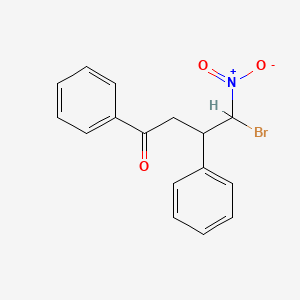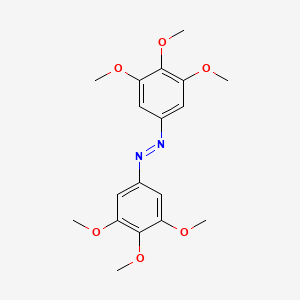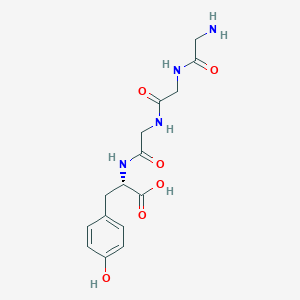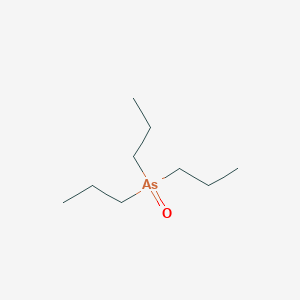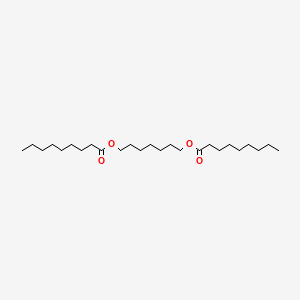
Heptane-1,7-diyl dinonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptane-1,7-diyl dinonanoate is a chemical compound characterized by its unique structure, which includes a heptane backbone with dinonanoate groups attached at the 1 and 7 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heptane-1,7-diyl dinonanoate typically involves the esterification of heptane-1,7-diol with nonanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Heptane-1,7-diyl dinonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid and heptane-1,7-dicarboxylic acid.
Reduction: Heptane-1,7-diol and nonanol.
Substitution: Various substituted heptane derivatives depending on the nucleophile used.
科学的研究の応用
Heptane-1,7-diyl dinonanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
作用機序
The mechanism of action of heptane-1,7-diyl dinonanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis, releasing nonanoic acid and heptane-1,7-diol, which can further interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Heptane-1,7-diyl diformate: Similar structure but with formate groups instead of nonanoate groups.
Heptane-1,7-diyl diacetate: Contains acetate groups instead of nonanoate groups.
Heptane-1,7-diyl dibutyrate: Features butyrate groups instead of nonanoate groups.
Uniqueness
Heptane-1,7-diyl dinonanoate is unique due to its longer alkyl chain (nonanoate groups), which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the production of high-performance polymers and specialty chemicals.
特性
CAS番号 |
5453-30-5 |
|---|---|
分子式 |
C25H48O4 |
分子量 |
412.6 g/mol |
IUPAC名 |
7-nonanoyloxyheptyl nonanoate |
InChI |
InChI=1S/C25H48O4/c1-3-5-7-9-12-16-20-24(26)28-22-18-14-11-15-19-23-29-25(27)21-17-13-10-8-6-4-2/h3-23H2,1-2H3 |
InChIキー |
QLZXRFAUNOYXNK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)OCCCCCCCOC(=O)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


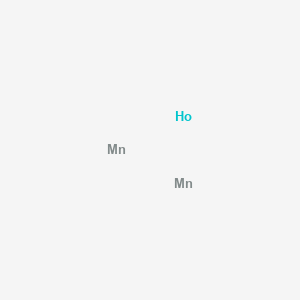

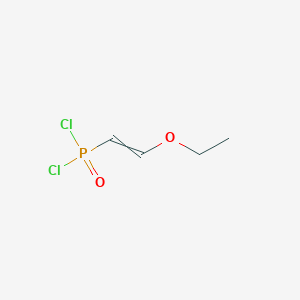
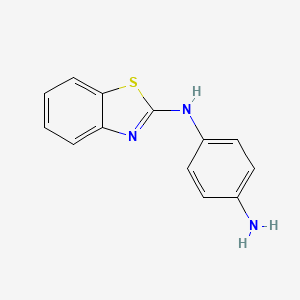
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
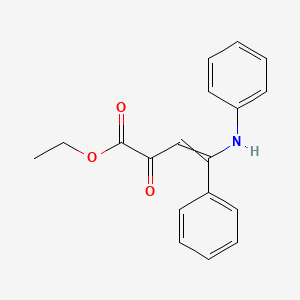
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
